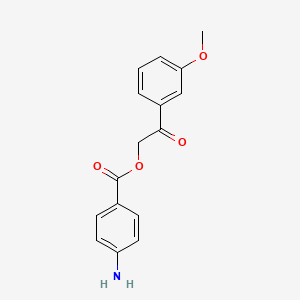
2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate” is a complex organic molecule. It contains a methoxyphenyl group, an oxoethyl group, and an aminobenzoate group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the methoxyphenyl group, the oxoethyl group, and the aminobenzoate group. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the oxo (C=O) group could potentially create a polar region in the molecule, while the methoxy (O-CH3) and amino (NH2) groups could contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present. The amino group could potentially participate in acid-base reactions, the oxo group could be involved in redox reactions, and the methoxy group could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The exact physical and chemical properties would need to be determined experimentally .Applications De Recherche Scientifique
Antioxidant Activity
Antioxidants play a crucial role in various fields, including food engineering, medicine, and pharmacy. Analytical methods like ORAC, HORAC, TRAP, and TOSC tests, based on hydrogen atom transfer, and electron transfer-based tests like CUPRAC and FRAP, are critical for determining the antioxidant activity of compounds. Such tests could potentially be applied to study compounds like "2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate" to assess their antioxidant capacity and applications in health and food industries (Munteanu & Apetrei, 2021).
Electrochemical Sensors for Antioxidants
Electrochemical (bio)sensors are complementary methods for analyzing antioxidants, including compounds similar to "2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate." These methods involve calibration and validation stages and, when used alongside chemical assays, can clarify the mechanisms and kinetics of antioxidant processes, offering insights into the compound's potential applications (Munteanu & Apetrei, 2021).
Environmental Fate of Similar Compounds
Studies on the environmental fate, behavior, and toxicology of similar compounds, such as parabens (esters of para-hydroxybenzoic acid), provide insights into the ecological and health implications of chemical pollutants. These studies cover aspects like biodegradability, potential endocrine-disrupting effects, and the formation of halogenated by-products, which could be relevant for assessing the environmental impact of "2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate" and related chemicals (Haman et al., 2015).
Advanced Oxidation Processes for Degradation
The degradation of recalcitrant compounds in the environment using advanced oxidation processes (AOPs) is a critical area of research. Studies have focused on kinetics, mechanisms, and by-products of degradation processes, potentially applicable to "2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate" for environmental remediation and pollution control (Qutob et al., 2022).
Pharmacological Activities of Similar Compounds
Research on the pharmacological activities of compounds with similar structures, such as vanillic acid and gallic acid, reveals their antioxidant, anti-inflammatory, and neuroprotective properties. These studies suggest potential health benefits and therapeutic applications for "2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate" in treating inflammation-related diseases and neurological conditions (Ingole et al., 2021; Bai et al., 2020).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities . For instance, compounds substituted by the OCH3 group were found to be highly effective .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes at the molecular level, which could then translate into observable effects at the cellular or organismal level .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-aminobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-14-4-2-3-12(9-14)15(18)10-21-16(19)11-5-7-13(17)8-6-11/h2-9H,10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNJOHAHRTYKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

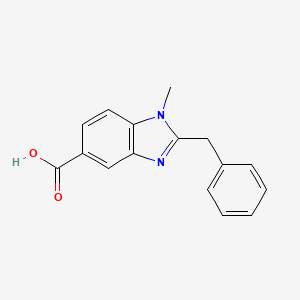
![Ethyl 2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2890505.png)

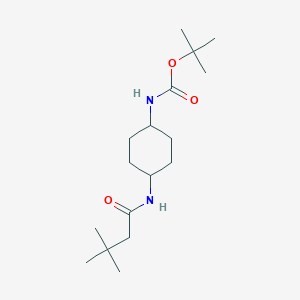
![2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2890508.png)
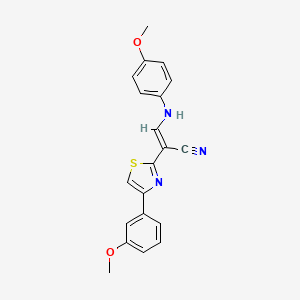
![N-(4-fluorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2890516.png)
![6-[6-(Cyclopropylmethoxy)pyrimidin-4-yl]quinoline](/img/structure/B2890517.png)
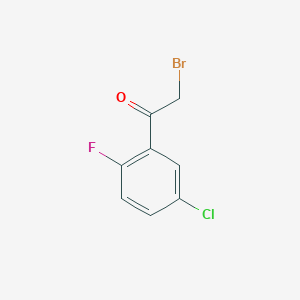
![(2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B2890522.png)
![N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2890523.png)
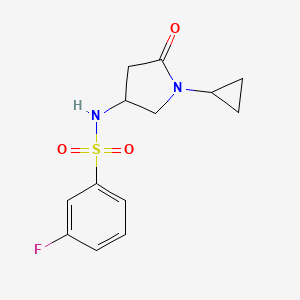

![3-(2,5-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2890526.png)